molecular formula C14H15NOS B13169420 2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 923716-19-2

2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B13169420
CAS No.: 923716-19-2
M. Wt: 245.34 g/mol
InChI Key: JWVSAYKXOKYWFR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C14H15NOS. This compound is characterized by a pyrrole ring substituted with dimethyl groups at positions 2 and 5, a methylthio group at position 3 of the phenyl ring, and an aldehyde group at position 3 of the pyrrole ring. It is used primarily in research settings for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde typically involves the reaction of 3-(methylthio)benzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The synthesis is carried out in controlled laboratory environments to ensure the purity and stability of the compound .

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methylthio group.

Major Products Formed:

Scientific Research Applications

2,5-Dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets through its aldehyde and methylthio functional groups. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene share structural similarities and exhibit comparable chemical reactivity.

    Thiazole Derivatives: Thiazoles like 2,5-dimethylthiazole also have similar heterocyclic structures and are studied for their biological activities.

Uniqueness: 2,5-Dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde is unique due to the presence of both a pyrrole ring and a methylthio-substituted phenyl ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .

Properties

CAS No.

923716-19-2

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

2,5-dimethyl-1-(3-methylsulfanylphenyl)pyrrole-3-carbaldehyde

InChI

InChI=1S/C14H15NOS/c1-10-7-12(9-16)11(2)15(10)13-5-4-6-14(8-13)17-3/h4-9H,1-3H3

InChI Key

JWVSAYKXOKYWFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)SC)C)C=O

Origin of Product

United States

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